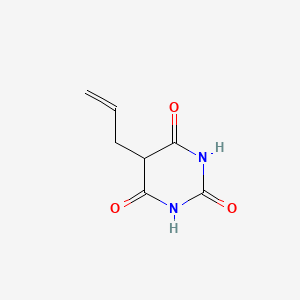

5-Allylbarbituric acid

Description

Properties

CAS No. |

2565-43-7 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C7H8N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h2,4H,1,3H2,(H2,8,9,10,11,12) |

InChI Key |

JLXDSDWQIIJSHV-UHFFFAOYSA-N |

SMILES |

C=CCC1C(=O)NC(=O)NC1=O |

Canonical SMILES |

C=CCC1C(=O)NC(=O)NC1=O |

Appearance |

Solid powder |

Other CAS No. |

2565-43-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Barbituric acid, 5-allyl-; 5-Allylbarbituric acid; 5-Allyl-2,4,6-pyrimidinetrione; Deallylallobarbitone. |

Origin of Product |

United States |

Synthetic Strategies for 5 Allylbarbituric Acid and Its Derivatives

Classical Condensation and Alkylation Approaches

Traditional synthetic routes to 5-allylbarbituric acid rely on well-established condensation and alkylation reactions. These methods, while effective, often involve multiple steps and the use of stoichiometric reagents.

Condensation of Urea (B33335) with Diethyl Allylmalonate

A primary and widely utilized method for the synthesis of this compound is the condensation reaction between urea and diethyl allylmalonate. mdpi.comsmolecule.com This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization to form the barbiturate (B1230296) ring. mdpi.comcutm.ac.in

The general scheme for this reaction involves the initial preparation of sodium ethoxide by reacting sodium metal with absolute ethanol (B145695). cutm.ac.in Diethyl malonate is then treated with sodium ethoxide, potassium iodide, and allyl bromide to yield diethyl allylmalonate. mdpi.com This intermediate is subsequently reacted with urea in the presence of sodium ethoxide. mdpi.com The reaction mixture is heated under reflux, followed by acidification with a strong acid like hydrochloric acid to precipitate the this compound. mdpi.comcutm.ac.in Yields for this process have been reported to be in the range of 80–94%. mdpi.com

A similar condensation approach is employed in the synthesis of other 5,5-disubstituted barbituric acids, where a disubstituted malonic ester is condensed with urea. google.com

Table 1: Reagents and Conditions for Condensation of Urea with Diethyl Allylmalonate

| Step | Reagents | Conditions | Product | Reference |

| 1 | Diethyl malonate, Sodium ethoxide, Potassium iodide, Allyl bromide | - | Diethyl allylmalonate | mdpi.com |

| 2 | Diethyl allylmalonate, Urea, Sodium ethoxide | Reflux | This compound sodium salt | mdpi.com |

| 3 | This compound sodium salt, Hydrochloric acid | Acidification | This compound | mdpi.com |

Direct Alkylation of Barbituric Acid Precursors

An alternative classical strategy involves the direct alkylation of a barbituric acid precursor at the 5-position. ontosight.ai This method is particularly useful for creating derivatives with various substituents. The process can start with a mono-substituted barbituric acid, which is then alkylated with an appropriate allyl halide to introduce the allyl group. google.com

For instance, the sodium salts of 5,5-dialkylbarbituric acids can react with allyl bromide to achieve further substitution on the nitrogen atoms. datapdf.com Similarly, 1-cyclopentyl-5-allylbarbituric acid has been synthesized by reacting the corresponding barbituric acid with allyl bromide. google.com The use of a base is crucial to deprotonate the active methylene (B1212753) group at the 5-position, making it nucleophilic enough to attack the alkyl halide.

The direct alkylation approach offers flexibility in introducing a variety of functional groups onto the barbituric acid scaffold. clockss.org

Multicomponent Reaction Methodologies for Ring Functionalization

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comscispace.com This approach is highly atom-economical and efficient for the functionalization of the barbituric acid ring. mdpi.com

Several MCRs have been developed for the synthesis of barbituric acid derivatives. scispace.com For example, pyrano[2,3-d]pyrimidine derivatives can be synthesized through a one-pot, three-component reaction of (thio)barbituric acids, aryl aldehydes, and malononitrile. nih.gov This reaction proceeds via a tandem Knoevenagel–Michael cyclocondensation pathway. nih.govresearchgate.net

Another example is the synthesis of 5-aryl-pyrimido[4,5-b]quinoline-dione derivatives through a three-component reaction of anilines, aldehydes, and barbituric acids. rsc.org These reactions are often catalyzed by various catalysts to improve yields and reaction times. mdpi.com The use of MCRs provides a direct and efficient route to a diverse range of fused and spiro-barbituric acid derivatives. mdpi.comscispace.com

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. tsijournals.comisca.merroij.com

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. tsijournals.comrroij.com Solvent-free, or solid-state, reactions offer several advantages, including reduced pollution, lower costs, and simpler work-up procedures. tsijournals.comrroij.com

The Knoevenagel condensation of barbituric acid with aromatic aldehydes to produce 5-arylidine barbituric acid derivatives has been successfully carried out under solvent-free conditions. tsijournals.comisca.merroij.com These reactions are often facilitated by grinding the reactants together at room temperature, sometimes in the presence of a catalyst. tsijournals.comresearchgate.net For instance, the reaction can be catalyzed by sodium acetate (B1210297) under grinding conditions, leading to high yields and short reaction times. tsijournals.comrroij.com Microwave irradiation is another technique employed to promote solvent-free reactions, as seen in the synthesis of 5-benzylated barbituric acids. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Barbituric Acid Derivatives

| Reactants | Catalyst/Method | Product | Reference |

| Barbituric acid, Aromatic aldehydes | Sodium acetate, Grinding | 5-Arylidine barbituric acids | tsijournals.comrroij.com |

| Barbituric acid, Aldehydes, Dihydropyridines | Microwave irradiation | 5-Benzylated barbituric acids | researchgate.net |

Catalysis in Sustainable Synthesis

Catalysis plays a crucial role in the development of sustainable synthetic methodologies. scispace.com The use of efficient and recyclable catalysts can significantly improve the environmental footprint of a chemical process. mdpi.com

In the context of barbituric acid derivatives, a variety of catalysts have been employed to promote greener syntheses. For the Knoevenagel condensation, catalysts such as aminosulfonic acid, researchgate.net copper oxide nanoparticles, isca.me and L-proline have been utilized. rsc.org These catalysts can often be used in small quantities and, in some cases, can be recovered and reused. isca.me

For example, copper oxide nanoparticles have been shown to be an effective and recyclable heterogeneous catalyst for the synthesis of 5-arylidine barbituric acid derivatives under solvent-free conditions. isca.me Similarly, L-proline has been used to catalyze the three-component synthesis of 5-arylpyrimido[4,5-b]quinoline-diones in an aqueous medium, highlighting the use of water as a green solvent. rsc.org The development of novel catalytic systems continues to be an active area of research, aiming to provide even more efficient and sustainable routes to this compound and its derivatives. mdpi.com

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net It provides a valuable metric for evaluating the sustainability of synthetic routes, as reactions with high atom economy generate fewer waste products. The synthesis of this compound and its derivatives can be assessed through this lens to compare the efficiency of various synthetic strategies.

The classical synthesis of this compound involves the condensation of diethyl allylmalonate with urea. smolecule.comrdd.edu.iq This reaction, while effective, is not perfectly atom-economical as it produces ethanol as a significant byproduct.

The balanced chemical equation is as follows:

C₁₀H₁₆O₄ (Diethyl allylmalonate) + CH₄N₂O (Urea) → C₇H₈N₂O₃ (this compound) + 2 C₂H₅OH (Ethanol)

The atom economy for this synthesis can be calculated using the molecular weights of the reactants and the desired product.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Diethyl allylmalonate | C₁₀H₁₆O₄ | 200.23 |

| Urea | CH₄N₂O | 60.06 |

| This compound | C₇H₈N₂O₃ | 168.15 |

Atom Economy = (Molecular Weight of this compound) / (Molecular Weight of Diethyl allylmalonate + Molecular Weight of Urea) x 100%Atom Economy = (168.15) / (200.23 + 60.06) x 100% = 64.61%

This calculation demonstrates that a significant portion of the reactant mass is converted into the byproduct, ethanol, highlighting an area for potential improvement in the synthesis of this compound from a green chemistry perspective.

For the synthesis of derivatives of this compound, various reactions such as Knoevenagel condensations and Michael additions are employed. mdpi.com The atom economy of these reactions can vary significantly. For instance, the Knoevenagel condensation of barbituric acid with an aromatic aldehyde to produce a 5-arylidene barbituric acid derivative typically involves the elimination of a water molecule. tezu.ernet.in

A representative Knoevenagel condensation is the reaction of barbituric acid with benzaldehyde (B42025) to form 5-benzylidenebarbituric acid:

C₄H₄N₂O₃ (Barbituric acid) + C₇H₆O (Benzaldehyde) → C₁₁H₈N₂O₃ (5-Benzylidenebarbituric acid) + H₂O (Water)

The atom economy for this reaction is calculated as follows:

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Barbituric acid | C₄H₄N₂O₃ | 128.09 |

| Benzaldehyde | C₇H₆O | 106.12 |

| 5-Benzylidenebarbituric acid | C₁₁H₈N₂O₃ | 216.19 |

Atom Economy = (Molecular Weight of 5-Benzylidenebarbituric acid) / (Molecular Weight of Barbituric acid + Molecular Weight of Benzaldehyde) x 100%Atom Economy = (216.19) / (128.09 + 106.12) x 100% = 92.29%

In contrast, Michael addition reactions, being addition reactions, have the potential for 100% atom economy in an ideal scenario where all reactant atoms are incorporated into the final product. mdpi.com The synthesis of barbituric acid derivatives via Michael addition to electrophilic alkenes exemplifies a highly atom-economical approach. mdpi.com For example, the reaction of a barbituric acid with a nitroalkene can proceed with high atom efficiency, as all atoms from both reactants are incorporated into the resulting adduct. mdpi.com

The following table summarizes the atom economy for these representative synthetic strategies:

| Synthetic Strategy | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Condensation | Diethyl allylmalonate, Urea | This compound | Ethanol | 64.61% |

| Knoevenagel Condensation | Barbituric acid, Benzaldehyde | 5-Benzylidenebarbituric acid | Water | 92.29% |

| Michael Addition | Barbituric acid, Nitroalkene | Substituted barbituric acid derivative | None (ideal) | 100% (ideal) |

Reaction Mechanisms and Reactivity Profiles of 5 Allylbarbituric Acid

Mechanistic Pathways of Nucleophilic Attack at the C-5 Position

The C-5 position of the barbituric acid ring is flanked by two electron-withdrawing carbonyl groups, making the attached protons acidic. Deprotonation by a base generates a stabilized enolate, which is a potent nucleophile. This nucleophilicity is fundamental to the synthesis and further functionalization of 5-allylbarbituric acid.

The classical synthesis involves a nucleophilic substitution reaction where diethyl malonate is first deprotonated and then alkylated with an allyl halide, such as allyl bromide, to form diethyl allylmalonate. mdpi.com This intermediate then undergoes a condensation reaction with urea (B33335) in the presence of a strong base like sodium ethoxide to form the this compound ring system. mdpi.com

More advanced methods also exploit the reactivity at the C-5 position. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) can be performed on mono-substituted barbituric acid derivatives. mdpi.com This reaction demonstrates that the C-5 position can act as a soft nucleophile, attacking a π-allyl palladium complex to form a new carbon-carbon bond, a process that can be controlled to achieve high enantioselectivity. mdpi.com The pharmacological effects of barbiturates are heavily dependent on the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com

Allylic Transformations and Rearrangements Involving the Side Chain

The allyl group at the C-5 position is itself a reactive functional group, susceptible to various transformations and rearrangements. While specific rearrangements for this compound itself are not extensively detailed in the provided literature, analogous reactions in similar systems provide insight into its potential reactivity.

One of the most well-known allylic rearrangements is the Claisen rearrangement, a sigmatropic reaction that occurs in allyl aryl ethers and allyl vinyl ethers. A related transformation is the Carroll rearrangement, which involves the conversion of a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, followed by decarboxylation. wikipedia.org This reaction proceeds through an enol intermediate which undergoes a Claisen-type rearrangement. wikipedia.org Although this compound is not a β-keto ester, the principles of thermal and metal-catalyzed rearrangements of allyl groups are pertinent to its potential chemical behavior under various conditions. Palladium-catalyzed reactions, for example, can milderly effect rearrangements of allylic esters, proceeding through an organometallic complex. wikipedia.org

Degradation Pathways and Solvolysis Kinetics of this compound Derivatives

Derivatives of this compound are known to undergo degradation, primarily through hydrolytic pathways. researchgate.netmedwinpublishers.com The stability of these compounds is a critical factor, and extensive kinetic studies have been performed to elucidate the mechanisms of their decomposition. medwinpublishers.com

The degradation of this compound derivatives in aqueous solution is predominantly a hydrolytic process, involving the cleavage of the barbiturate (B1230296) ring. researchgate.netmedwinpublishers.com The mechanism is initiated by the nucleophilic attack of a water molecule or, more commonly, a hydroxide (B78521) ion on the carbonyl carbons of the pyrimidine ring.

For example, the hydrolysis of 5,5-diallylbarbituric acid (allobarbital) leads to the opening of the ring to form intermediates. nih.gov A similar but distinct pathway is observed for 5-allyl-5-(2'-hydroxypropyl)barbituric acid. In this case, the undissociated and monoanionic forms undergo a reversible isomerization to α-allophanyl-α-allyl-γ-valerolactone. nih.gov This lactone intermediate then hydrolyzes to produce α-allyl-γ-valerolactone and urea. nih.gov In strongly alkaline conditions, the degradation of the dianionic form proceeds differently, yielding α-allyl-α-carboxy-γ-valerolactone and urea. nih.gov

The rate and mechanism of hydrolytic degradation of this compound derivatives are highly dependent on the pH of the solution. nih.gov The relationship between the rate constant (k) and pH is often visualized using log k-pH profiles, which have been constructed for compounds like 5,5-diallylbarbituric acid. nih.govmedwinpublishers.com

Kinetic studies on the solvolysis of 5,5-diallylbarbituric acid's major intermediates were conducted in the pH range of approximately 8 to 12. nih.gov The degradation of N-diallylacetylurea, an intermediate, involves hydroxyl-ion attack on both its undissociated and monoanionic forms. nih.gov In contrast, the degradation of α,α-diallylmalonuric acid between pH 10 and 12 is an example of specific base catalysis, where a hydroxyl ion attacks the monoanionic species of the acid. nih.gov For 5-allyl-5-(2'-hydroxypropyl)barbituric acid, the hydrolysis course also varies significantly across a broad pH range, with different reacting species (undissociated, monoanionic, and dianionic forms) dominating at different pH values. nih.gov

Table 1: pH-Dependent Degradation of this compound Derivatives

| pH Range | Parent Compound | Reacting Species | Degradation Mechanism |

| ~8-12 | N-diallylacetylurea | Undissociated & Monoanionic | Hydroxyl-ion attack nih.gov |

| 10-12 | α,α-diallylmalonuric acid | Monoanionic | Specific base catalysis (hydroxyl-ion attack) nih.gov |

| Acidic to Neutral | 5-allyl-5-(2'-hydroxypropyl)barbituric acid | Undissociated & Monoanionic | Reversible isomerization to a lactone intermediate nih.gov |

| Strongly Alkaline | 5-allyl-5-(2'-hydroxypropyl)barbituric acid | Dianionic | Hydrolysis to a carboxy-lactone and urea nih.gov |

The elucidation of degradation pathways relies on the successful isolation and identification of reaction intermediates. Techniques such as thin-layer chromatography (TLC) and spectrophotometry have been instrumental in this process. nih.govnih.gov

Studies on 5,5-diallylbarbituric acid have identified key intermediates in its degradation pathway. nih.gov Similarly, the hydrolysis of 5-allyl-5-(2'-hydroxypropyl)barbituric acid has been shown to proceed through several identifiable intermediates before yielding the final degradation products. nih.gov

Table 2: Identified Degradation Intermediates of this compound Derivatives

| Parent Compound | Identified Intermediates |

| 5,5-Diallylbarbituric acid | N-diallylacetylurea nih.gov, α,α-Diallylmalonuric acid nih.gov |

| 5-Allyl-5-(2'-hydroxypropyl)barbituric acid | α-Allophanyl-α-allyl-γ-valerolactone nih.gov, α-Allyl-γ-valerolactone nih.gov, Urea nih.gov, α-Allyl-α-carboxy-γ-valerolactone nih.gov |

Derivatization and Functionalization Strategies of the Barbituric Acid Core

Regioselective Alkylation and Acylation of Nitrogen Atoms

The nitrogen atoms of the 5-allylbarbituric acid ring can be selectively functionalized through alkylation and acylation reactions. The acidity of the N-H protons facilitates their substitution, allowing for the introduction of various organic moieties.

Base-catalyzed N-alkylation is a common strategy for synthesizing N-substituted and N,N'-disubstituted barbiturates. nih.gov The reaction typically involves treating the barbituric acid derivative with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and reaction conditions can influence the degree and regioselectivity of alkylation. For instance, using potassium carbonate in a suitable solvent like absolute ethanol (B145695) allows for the synthesis of N,N'-dialkyl derivatives. publish.csiro.au The process generally involves refluxing the barbituric acid with an excess of the alkylating agent and the base. publish.csiro.au This method has been successfully applied to produce a range of N-alkylated barbiturates, demonstrating its utility in modifying the core structure. publish.csiro.au

Acylation of the nitrogen atoms introduces carbonyl functionalities, further diversifying the chemical properties of the barbituric acid core. Direct acylation can be challenging but provides access to N-acylbarbiturates, which are valuable synthetic intermediates. nih.gov Methods using an acyl chloride in the presence of a promoter like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) have been developed for direct N-acylation. researchgate.net These reactions are applicable to N-unsubstituted, mono-, and di-substituted barbituric acids, offering a versatile route to a wide array of derivatives. nih.govresearchgate.net

Table 1: Representative Conditions for N-Alkylation of Barbituric Acids

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Barbituric Acid | Alkyl Halide | K₂CO₃ | Absolute Ethanol | Reflux | N,N'-Dialkylbarbiturate | publish.csiro.au |

| Phenobarbitone | Alkyl Halide | Base | Not Specified | Base-catalyzed | N-Monoalkylated / N,N'-Dialkylated | nih.gov |

Introduction of Diverse Functional Groups at the C-5 Position

The C-5 position of the barbituric acid ring is highly reactive due to the acidity of its methylene (B1212753) protons, making it a primary site for introducing functional groups. In this compound, one proton is already replaced by the allyl group, but the remaining proton can be substituted to create 5,5-disubstituted derivatives with a quaternary carbon center. acs.orgnih.gov

A fundamental reaction at this position is the Knoevenagel condensation with aldehydes or ketones, which leads to the formation of 5-arylidene or 5-alkylidene barbiturates. mdpi.commdpi.com These unsaturated derivatives serve as versatile intermediates for further transformations. mdpi.comstrath.ac.uk For example, the double bond in 5-benzylidene barbiturates can be reduced to yield 5-benzyl derivatives. strath.ac.uk

Direct C-5 functionalization can also be achieved through other pathways. A one-pot, three-component reaction strategy has been developed for the C-5 dehydrogenative aza-coupling of barbituric acids with primary aromatic amines and tert-butyl nitrite (B80452), yielding 5-(2-arylhydrazono)pyrimidine derivatives under catalyst-free, ambient conditions. acs.org Furthermore, arylation at the C-5 position can be accomplished using diaryliodonium salts to produce 1,5,5-trisubstituted barbiturates in high yield. nih.gov The synthesis of various barbituric acids with specific substituents at the C-5 position has been explored to create compounds with tailored properties. nih.gov

Table 2: Selected Methods for C-5 Functionalization

| Reaction Type | Reagents | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Knoevenagel Condensation | Aldehydes/Ketones | 5-Alkylidene/Arylidene Barbiturate (B1230296) | Forms C=C bond at C-5 | mdpi.commdpi.com |

| Dehydrogenative Aza-Coupling | Aromatic Amine, tert-Butyl Nitrite | 5-(2-Arylhydrazono) Barbiturate | Catalyst-free C-H functionalization | acs.org |

| Arylation | Diaryliodonium Salts | 5-Aryl-5-allylbarbiturate | Creates a C-5 quaternary center | nih.gov |

| Alkylation | Alkyl Halides | 5-Alkyl-5-allylbarbiturate | Synthesis of 5,5-disubstituted derivatives | smolecule.com |

Formation of Fused Heterocyclic Systems from this compound

This compound is a valuable building block for the synthesis of fused heterocyclic systems, where the barbiturate ring is annulated with another ring. sci-hub.se These reactions often proceed through multicomponent reactions (MCRs), which offer an efficient pathway to complex molecular architectures. mdpi.comscielo.org.mx

One prominent example is the synthesis of pyrimido[4,5-d]pyrimidines. These bicyclic systems can be prepared through a one-pot condensation of barbituric acid, an aldehyde, and urea (B33335) or thiourea. scribd.comnih.gov The reaction mechanism typically begins with a Knoevenagel condensation between the barbituric acid and the aldehyde, followed by a Michael addition of urea/thiourea and subsequent cyclization to form the fused ring system. nih.gov Various catalysts, including natural chromite ore and ceric ammonium (B1175870) nitrate, have been employed to promote these transformations, often in environmentally benign solvents like water or methanol (B129727). nih.govchemistryresearches.ir

Another important class of fused heterocycles derived from barbiturates is the pyrrolo[2,3-d]pyrimidines. These compounds can be synthesized via a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative. scielo.org.mx This method provides a sustainable route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields under mild conditions. scielo.org.mx

Table 3: Synthesis of Fused Heterocycles from Barbituric Acid Derivatives

| Fused System | Reactants | Catalyst/Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine | Barbituric acid, Aldehyde, Urea/Thiourea | Ceric Ammonium Nitrate / H₂O, reflux | One-pot, Biginelli-type reaction | nih.gov |

| Pyrimido[4,5-d]pyrimidine | Barbituric acid, Aldehyde, Urea/Thiourea | Natural Chromite Ore / H₂O | Green, one-pot synthesis | chemistryresearches.ir |

| Pyrrolo[2,3-d]pyrimidine | Barbituric acid deriv., Arylglyoxal, 6-Amino-1,3-dimethyluracil | TBAB / Ethanol, 50 °C | One-pot, three-component reaction | scielo.org.mx |

Palladium-Catalyzed Transformations and Cross-Coupling Reactions

Palladium catalysis offers powerful tools for the functionalization of this compound, enabling highly selective and complex transformations such as asymmetric alkylations and cleavage of the allyl group.

The palladium-catalyzed asymmetric allylic alkylation (AAA) of barbituric acid derivatives represents a significant advance in synthesizing chiral barbiturates with stereocenters at the C-5 position. acs.orgsemanticscholar.org The Trost group demonstrated that prochiral 5-substituted barbiturates can undergo enantioselective alkylation with allyl acetates or carbonates using a palladium catalyst and a chiral ligand. acs.orgacs.org This reaction allows for the construction of all-carbon quaternary stereocenters with high enantioselectivity. acs.org

This methodology has been successfully applied to the enantioselective synthesis of important barbiturates. acs.org While early attempts with certain barbituric acid surrogates yielded modest enantioselectivities, the development of specific catalytic systems has enabled highly efficient and selective transformations, highlighting the importance of catalyst and ligand design in controlling stereochemistry. acs.orgresearchgate.net Other palladium-catalyzed annulation reactions, such as the (3+2) cycloaddition of 5-allenyloxazolidine-2,4-diones with barbiturate-derived alkenes, have also been developed to produce complex spirobarbiturate-γ-lactam derivatives with excellent diastereo- and enantioselectivities. acs.orgnih.gov

While this compound features a carbon-carbon bond, the extensive research into palladium-catalyzed deallylation of allyl ethers provides analogous strategies for the cleavage of the allyl group. The allyl group is a widely used protecting group in organic synthesis due to its stability and selective removal under mild conditions. acs.orgsioc-journal.cn

Several palladium-based catalytic systems are effective for this transformation. A mild and widely used method involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with a nucleophilic scavenger or a reducing agent. acs.orgepfl.ch For instance, a mixture of Pd(PPh₃)₄ and potassium carbonate in methanol can smoothly cleave aryl allyl ethers at room temperature. acs.orgorganic-chemistry.org Other systems include Pd(PPh₃)₄ with sodium borohydride (B1222165) (NaBH₄) or Pd(OAc)₂ with sodium hydride (NaH), which also achieve efficient deallylation under mild conditions. epfl.chsci-hub.se These methods are often highly selective and tolerate a wide range of other functional groups, making them valuable for complex synthetic routes. organic-chemistry.orgsci-hub.se The cleavage can also be performed using a palladium complex with a phosphine (B1218219) ligand and an amine like pyrrolidine (B122466) or piperidine. google.com

Table 4: Catalytic Systems for Palladium-Catalyzed Deallylation

| Catalyst | Reagent(s) | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Methanol | Mild conditions, selective for aryl allyl ethers | acs.orgorganic-chemistry.org |

| Pd(PPh₃)₄ | NaBH₄ | THF | Reductive deprotection under non-hydrolytic conditions | epfl.ch |

| Pd(OAc)₂ | NaH | DMA | Broad functional group tolerance | sci-hub.se |

| Pd Complex with Phosphine Ligand | Pyrrolidine or Piperidine | Not Specified | Cleaves allyl esters and ethers | google.com |

| Pd(0) Catalyst | NH₂NH₂ | Not Specified | Replaces NaBH₄ for deallylation | nih.gov |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Allylbarbituric acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals. researchgate.net

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment in the molecule. The barbiturate (B1230296) ring contains two N-H protons, which typically appear as a broad singlet in the downfield region (around δ 11.0 ppm in DMSO-d₆) due to their acidic nature and hydrogen bonding. rsc.org The single proton at the C5 position (α-carbon) is coupled to the adjacent methylene (B1212753) protons of the allyl group, resulting in a triplet. The allyl group itself presents a complex splitting pattern: a multiplet for the internal vinyl proton (-CH=), a doublet of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-CH₂-) adjacent to the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~11.0 | Broad Singlet |

| C5-H | ~3.5 | Triplet |

| -CH₂- (Allyl) | ~2.7 | Doublet |

| =CH- (Allyl) | ~5.7 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary with solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the olefinic carbons of the allyl group, the α-carbon (C5), and the allylic methylene carbon. The carbonyl carbons (C2, C4, C6) are the most deshielded, appearing far downfield (δ 150-170 ppm). Due to the molecule's symmetry, the C4 and C6 carbonyls may be equivalent, appearing as a single peak, while the C2 carbonyl may show a slightly different chemical shift. rsc.org The olefinic carbons appear in the δ 115-135 ppm range, while the saturated carbons (C5 and the methylene) appear at higher field. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C4, C6) | ~168 |

| C=O (C2) | ~151 |

| =CH- (Allyl) | ~132 |

| =CH₂ (Allyl) | ~118 |

| C5 | ~45 |

Note: Predicted values are based on known shifts for barbituric acid and related structures. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the C5-H and the adjacent allylic -CH₂- protons, and within the allyl group, between the -CH₂- protons and the =CH- proton, as well as between the =CH- proton and the terminal =CH₂ protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the proton signals to their corresponding carbon signals listed in the tables above (e.g., the C5-H proton signal would correlate with the C5 carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular framework. columbia.edu Key correlations would include the N-H protons to the adjacent carbonyl carbons (C2, C4, C6), and the C5-H proton to the allylic methylene carbon and the C4/C6 carbonyl carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations. researchgate.net The spectra of this compound are dominated by features of the barbiturate ring and the allyl substituent.

The IR spectrum would show strong, characteristic absorption bands for the N-H stretching vibrations (around 3200 cm⁻¹) and multiple strong C=O stretching bands (in the region of 1700-1750 cm⁻¹), indicative of the three carbonyl groups in the ring. researchgate.net The presence of the allyl group would be confirmed by C-H stretching vibrations for both sp² (alkene, >3000 cm⁻¹) and sp³ (alkane, <3000 cm⁻¹) carbons, and a C=C stretching vibration around 1640 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While C=O stretches are visible, the C=C stretch of the allyl group is often more intense in the Raman spectrum compared to the IR spectrum. Low-frequency Raman spectroscopy can also provide information about the crystal lattice vibrations, which is useful for studying polymorphism. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 |

| C-H (sp²) | Stretching | 3010 - 3095 |

| C-H (sp³) | Stretching | 2850 - 2960 |

| C=O | Stretching | 1700 - 1750 (multiple bands) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₈N₂O₃), the calculated molecular weight is 168.15 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 168.

The fragmentation of 5-allyl substituted barbiturates is well-characterized. A primary fragmentation pathway involves the loss of the allyl group (C₃H₅•, mass = 41) via alpha-cleavage, leading to a significant fragment ion at m/z = 127 (M - 41). nist.govlibretexts.org Another common pathway for 5,5-disubstituted barbiturates is the retro-Diels-Alder (RDA) type cleavage of the heterocyclic ring, which can lead to various smaller fragments. wikipedia.org The loss of isocyanate (HNCO) is also a characteristic fragmentation of the barbiturate ring.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [M]⁺˙ | Molecular Ion |

| 127 | [M - C₃H₅]⁺ | Loss of allyl radical |

Note: Fragmentation data is inferred from the analysis of related compounds like 5-Allyl-5-butylbarbituric acid. nist.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

In the crystal lattice, barbiturates typically form extensive networks of hydrogen bonds. The N-H groups act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. nih.gov This often results in the formation of layered or framework structures. The pyrimidine (B1678525) ring is generally not planar and often adopts an envelope conformation, with the C5 atom puckered out of the plane of the other atoms. nih.gov The substituent groups at the C5 position will adopt specific conformations to minimize steric hindrance and optimize packing efficiency.

Table 5: Representative Crystallographic Data for a Related Barbiturate (5-hydroxy-5-propylbarbituric acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.01 |

| b (Å) | 6.88 |

| c (Å) | 10.97 |

| β (°) | 114.9 |

Data from the crystal structure of 5-hydroxy-5-propylbarbituric acid, a structurally similar compound. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Barbituric acid |

| 5-hydroxy-5-propylbarbituric acid |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-Allylbarbituric acid at the atomic level. These methods are employed to predict the molecule's three-dimensional structure, stability, and various thermodynamic properties.

Ab initio and Density Functional Theory (DFT) are two of the most prominent computational methods used to study barbituric acid and its derivatives. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering a rigorous approach to solving the molecular Schrödinger equation. DFT, on the other hand, models the electron correlation through a functional of the electron density, providing a balance between computational cost and accuracy that makes it well-suited for studying molecules of this size.

For barbituric acid derivatives, DFT methods, particularly those employing the B3LYP functional, are widely used to investigate molecular structure and proton transfer mechanisms. These computational approaches have been shown to provide reliable and consistent results for a wide range of molecular systems, making them a valuable tool for understanding the electronic structure of this compound.

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the this compound molecule. This process finds the minimum energy conformation on the potential energy surface. Following optimization, frequency calculations are typically performed to confirm that the structure is a true minimum and to derive important thermochemical data.

| Compound | Substituent 1 | Substituent 2 | Calculated Gas-Phase Enthalpy of Formation (kJ/mol) |

|---|---|---|---|

| 5,5-Dimethylbarbituric Acid | Methyl | Methyl | -590.6 ± 2.3 |

| 5,5-Diethylbarbituric Acid | Ethyl | Ethyl | -635.1 ± 3.0 |

Theoretical Acidity Studies and Tautomerism of the Barbituric Acid Ring System

The barbituric acid ring system can exist in several tautomeric forms due to the mobility of protons. The most common forms are the tri-keto and various enol forms. Computational studies have been instrumental in determining the relative stabilities of these tautomers. For barbituric acid and its derivatives, theoretical and experimental findings consistently indicate that the tri-keto tautomer is the most stable form in both the gas phase and in solution. However, in the solid state, the enol tautomer can be the most thermodynamically stable form.

The acidity of the N-H protons in the barbituric acid ring is a key feature of its chemistry. Theoretical calculations can predict the pKa values of these protons, providing insight into the molecule's behavior in different chemical environments. The presence of the electron-withdrawing allyl group at the C5 position is expected to influence the acidity of the N-H protons. While unsubstituted barbituric acid has a pKa of approximately 4.0, 5,5-disubstituted barbituric acids typically have pKa values in the range of 7.1 to 8.1.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a receptor or enzyme. These methods are crucial in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a protein.

For barbiturates, a primary biological target is the GABA-A receptor, where they act as positive allosteric modulators. Molecular docking simulations can be used to place the this compound molecule into the binding site of a GABA-A receptor model and calculate a "docking score," which is an estimate of the binding affinity. These simulations provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Below is a representative table illustrating the type of data that can be obtained from molecular docking studies of barbiturate (B1230296) derivatives with the GABA-A receptor.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Diazepam (Reference) | GABA-A Receptor | -6.1 | TYR157, THR202, TYR205 |

| Phenobarbital (B1680315) | GABA-A Receptor | -5.8 | ILE153, TYR157, SER204 |

| This compound (Hypothetical) | GABA-A Receptor | -5.5 | ILE153, TYR157, PHE200 |

Supramolecular Assemblies and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks in 5-Allylbarbituric Acid Systems

Hydrogen bonding is a predominant force in the crystal engineering of barbiturates, governing their packing arrangements and influencing their physicochemical properties. While a detailed crystal structure analysis of this compound itself is not extensively reported in the reviewed literature, significant insights can be gleaned from the study of its closely related derivatives.

A key example is the N-monosubstituted derivative, 5-allyl-5-isopropyl-1-methylbarbituric acid. In the crystalline state, this compound exhibits a hydrogen bonding motif characterized by the formation of centrosymmetric dimers through N-H···O interactions. researchgate.netnih.gov This dimerization is a common feature among many barbituric acid derivatives and plays a crucial role in the stability of their crystal lattices.

In contrast, other derivatives showcase alternative hydrogen bonding patterns. For instance, 1,5-di(but-2-enyl)-5-ethylbarbituric acid, another related compound, forms N-H···O hydrogen-bonded helical chains. researchgate.net This illustrates the subtle influence of substituent groups on the preferred hydrogen bonding geometry, leading to diverse supramolecular architectures. The interplay between the steric and electronic effects of the substituents at the N1 and C5 positions of the barbiturate (B1230296) ring dictates whether a dimeric or a chain motif is adopted. researchgate.net

The broader family of 5,5-disubstituted barbituric acids demonstrates a rich variety of hydrogen-bonded structures, including the formation of layers and more complex frameworks. mdpi.comnih.gov For example, the methanol (B129727) hemisolvate of 5,5-dibromobarbituric acid displays a layered structure built upon N–H∙∙∙O=C, N–H∙∙∙O(MeOH), and (MeOH)O–H∙∙∙O interactions. mdpi.com Similarly, 5-hydroxy-5-propylbarbituric acid forms a 5-connected framework through a network of N—H⋯O(carbonyl), N—H⋯O(hydroxy), and O—H⋯O(carbonyl) bonds. nih.gov These examples underscore the versatility of the barbiturate scaffold in forming robust and predictable hydrogen-bonded assemblies.

Table 1: Hydrogen Bonding Motifs in this compound Derivatives and Related Compounds

| Compound | Hydrogen Bonding Motif | Resulting Supramolecular Structure |

| 5-Allyl-5-isopropyl-1-methylbarbituric acid | N-H···O | Centrosymmetric Dimers researchgate.netnih.gov |

| 1,5-di(but-2-enyl)-5-ethylbarbituric acid | N-H···O | Helical Chains researchgate.net |

| 5,5-Dibromobarbituric acid (methanol hemisolvate) | N–H∙∙∙O=C, N–H∙∙∙O(MeOH), (MeOH)O–H∙∙∙O | Layered Structure mdpi.com |

| 5-Hydroxy-5-propylbarbituric acid | N—H⋯O(carbonyl), N—H⋯O(hydroxy), O—H⋯O(carbonyl) | 5-Connected Framework nih.gov |

Supramolecular Self-Assembly of Barbituric Acid Derivatives

The predictable and directional nature of hydrogen bonding in barbiturates makes them excellent building blocks for supramolecular self-assembly. The spontaneous organization of molecules into well-defined, non-covalently linked structures is a cornerstone of bottom-up nanotechnology and materials science.

While specific studies on the self-assembly of this compound are not prevalent in the current literature, the general principles governing barbiturate self-assembly are well-established. These derivatives are known to form a variety of supramolecular structures, including tapes, ribbons, and rosettes, driven by complementary hydrogen bonding interactions. The formation of these assemblies is highly dependent on factors such as solvent, temperature, and the nature of the substituents on the barbiturate ring.

The self-aggregation of barbiturates is not limited to simple homomeric assemblies. For instance, the enolizable chromophore 1-n-butyl-5-(4-nitrophenyl)barbituric acid undergoes self-aggregation to form hydrogen-bonded dimers that are involved in stacked arrangements. nih.gov This highlights the potential for π-π stacking interactions to further stabilize the supramolecular constructs.

Furthermore, the co-crystallization of barbituric acid with other molecules, such as thiobarbituric acid, can lead to the formation of solid solutions and stable co-crystals with altered physical properties. rsc.org This approach opens avenues for tuning the properties of barbiturate-based materials through the principles of crystal engineering.

Exploration of Host-Guest Chemistry with this compound Moieties

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule encapsulates a "guest" molecule. This molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.

The barbiturate framework, with its convergent hydrogen bonding sites, has the potential to act as a recognition motif in host-guest systems. While direct evidence of this compound acting as a host or guest is scarce, related systems provide a proof of principle. For example, stable nih.gov-rotaxanes have been synthesized where a barbiturate unit on the thread is preorganized through hydrogen bonding, followed by a stoppering reaction. figshare.com Rotaxanes are mechanically interlocked molecules where a linear "axle" is threaded through a macrocyclic "wheel," representing a fundamental example of host-guest chemistry. wikipedia.org

The synthesis of such interlocked structures often relies on template-directed methods where non-covalent interactions guide the assembly of the components before the final covalent capture. biomach.orguh.edu The ability of the barbiturate moiety to form specific hydrogen bonding patterns is crucial in this templating process.

While the exploration of this compound in the context of host-guest chemistry is still a nascent field, the foundational principles of molecular recognition demonstrated by other barbiturates suggest a promising area for future research. The allyl group could also be functionalized to attach the barbiturate unit to larger host or guest frameworks, further expanding its potential applications in supramolecular chemistry.

Role As a Synthetic Precursor in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The chemical structure of 5-allylbarbituric acid, featuring an active methylene (B1212753) group at the C-5 position (prior to substitution) and a reactive allyl substituent, makes it a valuable precursor for synthesizing more complex molecules. The barbituric acid ring itself can be incorporated into a variety of fused heterocyclic systems. mdpi.com

One significant application is in the synthesis of 5,5-disubstituted barbituric acids. This compound can be used as a starting material, where the second substituent is introduced at the C-5 position. For example, it can be reacted with 2-alkoxyallyl halides in the presence of a copper sulfate (B86663) catalyst to produce compounds like 5-allyl-5-(2'-methoxyallyl)barbituric acid. google.com This class of compounds has been investigated for its pharmacological properties. google.com The general process involves the reaction of a 5-monosubstituted barbituric acid with a halide, demonstrating a key pathway for creating molecules with increased complexity at the C-5 position. google.com

The reactivity of the allyl group itself offers numerous possibilities for elaboration into more complex structures through various organic reactions, although specific examples starting directly from this compound are specialized. The principles of barbituric acid chemistry suggest its role in multicomponent reactions (MCRs) to form diverse heterocyclic compounds such as pyrano-fused pyrimidinones (B12756618) and spiroindoline derivatives. mdpi.com The hydrolysis of derivatives of this compound has also been studied to understand their stability and degradation pathways, which is crucial information for synthetic planning. nih.gov For instance, the hydrolysis of 5-allyl-5-(2'-hydroxypropyl)barbituric acid leads to the formation of α-allophanyl-α-allyl-γ-valerolactone, which then further hydrolyzes to α-allyl-γ-valerolactone and urea (B33335) under certain pH conditions. nih.gov

Table 1: Examples of Complex Molecules Derived from this compound Precursors

| Precursor | Reagent | Resulting Compound Class |

|---|---|---|

| This compound | 2-Alkoxyallyl halide | 5,5-Disubstituted barbituric acids (e.g., 5-allyl-5-(2'-methoxyallyl)barbituric acid) google.com |

Integration into Polymerizable Compositions and Advanced Materials

This compound and its salts are key components in the formulation of polymerizable compositions, particularly in the field of dental and medical materials. google.com They are utilized as part of redox-initiating systems for the curing of monomers like methacrylates. google.com

In these systems, a barbituric acid derivative, in combination with a halogen compound and a metal ion (such as copper), acts as an efficient initiator for polymerization. google.com The presence of the allyl group can potentially allow this compound to be incorporated into a polymer backbone through radical polymerization, contributing to the final properties of the material. The primary role described in patent literature, however, is as a component of the initiation system rather than as a co-monomer. google.com

The compositions typically include:

A salt of a barbituric acid derivative (e.g., a salt of this compound).

A non-acidic, free-radically polymerizable component (e.g., triethyleneglycol dimethacrylate).

An acidic component or a precursor to an acidic component. google.com

These formulations find use as adhesives, cements, or filling materials where rapid and reliable curing is essential. The barbiturate (B1230296) component is crucial for initiating the polymerization process upon mixing of the system's components. google.com

Table 2: Components of Polymerizable Compositions Involving Barbituric Acid Derivatives

| Component Type | Example | Function |

|---|---|---|

| Barbituric Acid Derivative | This compound google.com | Redox-initiator component google.com |

| Polymerizable Monomer | Triethyleneglycol dimethacrylate google.com | Forms the polymer matrix google.com |

| Co-initiator | Copper (II) chloride, Halogen compound google.com | Part of the redox-initiating system google.com |

Precursor for Specific Chemical Reagents and Catalysts

While barbituric acid itself is more commonly cited as a precursor for various reagents, the functional handles on this compound provide a pathway to specialized chemical entities. The active methylene group of the parent barbituric acid is known to participate in Knoevenagel condensation reactions with aldehydes to form 5-arylidene barbituric acid derivatives. researchgate.nettsijournals.com These derivatives have applications as dyes and have been studied for their non-linear optical properties. mdpi.com

Starting with this compound, the allyl group can be chemically modified to introduce different functionalities. The double bond of the allyl group is susceptible to a wide range of chemical transformations, such as oxidation, reduction, or addition reactions, allowing for the synthesis of a diverse array of derivatives. These new derivatives, bearing specific functional groups, could then serve as unique reagents or ligands for catalysts.

For example, the synthesis of 5-arylidene barbituric acids often employs various catalysts, including reusable ionic liquids, to facilitate the condensation of an aldehyde with the barbituric acid core. mdpi.comresearchgate.net While this compound is not directly used as a catalyst, its structure can be modified to create molecules that could act as ligands for metal catalysts or as organocatalysts themselves, leveraging the rigid heterocyclic framework.

Analytical Methodologies for Research Scale Detection and Quantification

Advanced Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For 5-Allylbarbituric acid and related compounds, several chromatographic techniques are routinely employed. researchgate.net

Gas Chromatography (GC) is a highly sensitive technique used for the identification and quantification of volatile and thermally stable compounds. ijsra.net For the analysis of barbiturates like this compound, GC offers excellent resolution and low detection limits. ijsra.net The efficiency of the separation is highly dependent on the type of column used, with various stationary phases requiring different operating temperatures to achieve optimal resolution. ijsra.net

Prior to GC analysis, extraction from biological samples such as blood or urine is often necessary, typically using organic solvents. ijsra.net The resolution for barbiturates is generally enhanced at column temperatures between 190-210°C. ijsra.net Coupling GC with Mass Spectrometry (GC-MS) allows for the structural elucidation of analytes and is a powerful tool for identifying unknown impurities or metabolites. ijsra.net While underivatized barbiturates can be analyzed, derivatization is sometimes employed to improve chromatographic behavior. ijsra.net The gas-phase acidity of related 5,5-dialkyl barbituric acids has been determined experimentally using electrospray ionization-triple quadrupole (ESI-TQ) mass spectrometry, providing fundamental data that can support GC-MS method development. nih.gov

Table 1: General GC Parameters for Barbiturate (B1230296) Analysis

| Parameter | Typical Condition |

|---|---|

| Column Type | Capillary columns (e.g., fused silica) with various stationary phases |

| Oven Temperature | 190-210°C for optimal resolution ijsra.net |

| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) ijsra.net |

| Sample Preparation | Liquid-liquid extraction with organic solvents (e.g., ether) ijsra.net |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds that are not sufficiently volatile or stable for GC analysis. ijsra.net It is a key method for the analysis of barbituric acid derivatives in pharmaceutical formulations and biological fluids. ijsra.netnih.govnih.gov HPLC can detect barbiturates at very low concentrations with high accuracy. ijsra.net

Reverse-phase (RP) HPLC is the most common mode used for barbiturate analysis, typically employing a C18 column. sielc.commdpi.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ijsra.netsielc.commdpi.com The pH of the mobile phase can be adjusted to optimize the retention and separation of acidic compounds like barbiturates. mdpi.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector. mdpi.com For instance, kinetic parameters of the hydrolysis of 5-allyl-5-(2'-hydroxypropyl)barbituric acid have been evaluated using HPLC as the analytical method. nih.gov

Table 2: Example HPLC Conditions for Barbiturate Separation

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 sielc.commdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with a buffer (e.g., phosphate) ijsra.netsielc.commdpi.com |

| Flow Rate | Isocratic or gradient flow, typically around 1 mL/min mdpi.com |

| Detector | UV-Vis or Diode-Array Detector (DAD) mdpi.com |

| Temperature | Ambient or controlled (e.g., 25°C) mdpi.com |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid separation technique ideal for qualitative screening and monitoring chemical reactions. ijsra.net It has been successfully applied to the analysis of various 5,5-disubstituted barbituric acid derivatives. ijsra.netcutm.ac.in The technique involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. aga-analytical.com.pl

For barbiturates, a common stationary phase is silica gel G on glass plates. ijsra.netcutm.ac.in The mobile phase is typically a mixture of non-polar and polar organic solvents, such as chloroform (B151607) and acetone. cutm.ac.in After development, the separated spots are visualized. Since barbiturates are often colorless, visualization can be achieved by observing the plate under UV light at 254 nm or by spraying with specific chemical reagents that produce colored spots. ijsra.netcutm.ac.inillinois.edu One such reagent is mercuric sulfate (B86663) spray followed by diphenylcarbazone, which reveals the barbiturates. cutm.ac.in The retention factor (Rf) value is characteristic for a given compound under specific conditions and can be used for identification by comparison with standards. cutm.ac.in

Table 3: Common TLC Systems for Barbiturate Analysis

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on glass or aluminum plates ijsra.net |

| Mobile Phase | e.g., Chloroform:Acetone (9:1 v/v) cutm.ac.in |

| Sample Application | 1-5 µL of sample solution aga-analytical.com.pl |

| Development | Ascending chromatography in a closed chamber cutm.ac.inaga-analytical.com.pl |

| Visualization | UV light (254 nm) or chemical spray reagents (e.g., Mercuric sulfate) ijsra.netcutm.ac.in |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and accessible means for the quantitative analysis of barbituric acid and its derivatives. researchgate.netnih.gov These methods rely on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration (Beer-Lambert law). unomaha.eduuomustansiriyah.edu.iq

The UV absorption spectra of barbituric acid derivatives are pH-dependent due to keto-enol tautomerism and ionic dissociation. researchgate.net This property can be exploited for their determination. researchgate.net Another approach involves reacting the barbituric acid with a chromogenic reagent to produce a colored product that can be measured in the visible region. For example, a sensitive method for barbituric acid involves reaction with ninhydrin (B49086) to produce a yellow-colored complex with a maximum absorbance at 367 nm. pjsir.org This method is effective in a pH range of 7.5-8.5, and the color is stable for over 48 hours. pjsir.org Another colorimetric assay involves the reaction of barbituric acid with sodium nitrite (B80452) in an acidic medium to form violuric acid, a purple compound with an absorption maximum at 530 nm. unomaha.edu This reaction is rapid, and the resulting color is stable for up to 24 hours at room temperature. unomaha.edu

Table 4: Summary of Spectrophotometric Methods for Barbituric Acid

| Method | Reagent(s) | Wavelength (λmax) | Key Features |

|---|---|---|---|

| Direct UV | pH-adjusted buffer | pH-dependent (e.g., ~258 nm for anion) researchgate.net | Based on inherent UV absorbance of the dissociated forms. researchgate.net |

| Ninhydrin Method | Ninhydrin | 367 nm pjsir.org | Forms a stable yellow complex; sensitive to microgram quantities. pjsir.org |

| Violuric Acid Method | Sodium Nitrite, Acetic Acid | 530 nm unomaha.edu | Rapid formation of a stable purple product. unomaha.edu |

| Barbituric Acid Method | Barbituric Acid (for other analytes like 5-HMF) | 395 nm mdpi.com | Forms a yellow coloration in reaction with aldehydes. mdpi.com |

Electrochemical Analysis Methods

Electrochemical methods provide a highly sensitive and selective platform for the analysis of electroactive compounds, including barbiturates. Voltammetric techniques, in particular, are advantageous due to their simplicity, rapid response, and the possibility of miniaturization. doi.org These methods measure the current response of an analyte to a varying applied potential.

A voltammetric sensor for barbituric acid has been developed using a molecularly imprinted polymer (MIP) grafted onto a graphite (B72142) electrode. nih.gov This sensor demonstrated a linear response for barbituric acid in various samples using differential pulse cathodic stripping voltammetry (DPCSV). nih.gov The analysis of other barbiturate derivatives, such as phenobarbital (B1680315), has been successfully performed using glassy carbon electrodes (GCE). doi.org The electrochemical behavior is often pH-dependent, and by optimizing the pH of the supporting electrolyte, enhanced sensitivity and selectivity can be achieved. doi.org For instance, the optimal pH for the voltammetric determination of a benzoyl derivative of phenobarbital was found to be between 5.0 and 6.0. doi.org Disposable pencil graphite electrodes (PGEs) have also emerged as cost-effective and reliable working electrodes for the voltammetric analysis of pharmaceuticals. mdpi.com

Table 5: Overview of Electrochemical Methods for Barbiturate Detection

| Technique | Electrode Type | Principle |

|---|---|---|

| Differential Pulse Cathodic Stripping Voltammetry (DPCSV) | Molecularly Imprinted Polymer (MIP) modified graphite electrode nih.gov | Preconcentration of the analyte on the electrode surface followed by a potential scan to measure the stripping current. nih.gov |

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) doi.org | Investigates the electrochemical oxidation-reduction processes of the analyte. doi.org |

| Differential Pulse Voltammetry (DPV) | Modified electrodes mdpi.com | Provides high sensitivity by minimizing background charging currents. mdpi.com |

Future Perspectives in 5 Allylbarbituric Acid Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of 5-allylbarbituric acid involves the condensation of diethyl allylmalonate with urea (B33335) in the presence of a strong base like sodium ethoxide. While effective, this method can be subject to limitations in terms of yield and reaction conditions. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic strategies.

One promising avenue is the exploration of catalytic C-H activation/functionalization of the barbituric acid core. This approach would circumvent the need for pre-functionalized malonic esters, offering a more atom-economical route. For instance, rhodium(II)-catalyzed reactions have been successfully employed for the direct arylation of 5-diazobarbituric acids with arenes, providing a template for potential allylation reactions. researchgate.netnih.gov

Furthermore, the development of asymmetric synthetic methods to introduce the allyl group enantioselectively is a critical goal. This would provide access to chiral this compound derivatives, which are of significant interest for applications in medicinal chemistry. Organocatalysis, particularly using chiral squaramides or amines, has shown promise in the enantioselective functionalization of barbituric acid derivatives and could be adapted for asymmetric allylation. mdpi.com

The use of flow chemistry and microwave-assisted synthesis also represents a significant frontier for improving the synthesis of this compound. These technologies can offer enhanced reaction control, reduced reaction times, and improved yields compared to traditional batch processing. Microwave-assisted three-component reactions have already been successfully used for the synthesis of other 5-alkylated barbituric acids.

A comparison of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Allylation | Atom economy, reduced steps | Development of selective catalysts |

| Asymmetric Organocatalysis | Access to enantiopure compounds | Design of novel chiral catalysts |

| Flow Chemistry | Improved control and scalability | Optimization of reactor design and conditions |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Solvent-free conditions, catalyst development |

Exploration of Unconventional Reactivity and Catalysis

The allyl group in this compound offers a rich platform for exploring unconventional reactivity and novel catalytic transformations. Future research will likely move beyond simple derivatization to exploit the unique electronic and steric properties of this moiety.

Metathesis reactions , catalyzed by ruthenium or molybdenum complexes, could be employed for the functionalization of the allyl group, leading to the synthesis of novel derivatives with extended side chains or for the preparation of polymers.

The development of dual catalytic systems that can simultaneously activate the barbituric acid core and the allyl group is another exciting prospect. This could enable novel tandem or cascade reactions, leading to the rapid construction of complex molecular architectures. For example, a combination of a Lewis acid to activate the barbiturate (B1230296) ring and a transition metal catalyst to engage the allyl group could facilitate novel annulation reactions.

Furthermore, the use of photoredox catalysis could unlock new reaction pathways for this compound. Visible-light-mediated reactions could enable mild and selective transformations of the allyl group or the barbiturate scaffold that are not accessible through traditional thermal methods.

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling is set to play an increasingly important role in guiding the future of this compound research. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

Predicting Reaction Outcomes: Computational studies can be used to model reaction mechanisms and predict the stereoselectivity of catalytic reactions. For instance, modeling the transition states of organocatalyzed allylation reactions can aid in the design of more effective and selective catalysts. mdpi.com Experimental and computational studies on the gas-phase acidity of 5,5-dialkyl barbituric acids have already demonstrated the power of combining theoretical calculations with experimental data to understand fundamental properties. nih.govnih.gov This approach can be extended to this compound to predict its reactivity in various chemical environments.

Designing Novel Catalysts: Computational screening of potential catalysts can accelerate the discovery of new and improved catalytic systems for the synthesis and functionalization of this compound. By modeling the interaction between the substrate and the catalyst, researchers can identify key structural features that lead to high efficiency and selectivity.

Understanding Molecular Properties: Advanced modeling can also be used to predict the physicochemical properties of novel this compound derivatives, such as their solubility, stability, and electronic properties. This information is crucial for the rational design of new molecules with specific applications in mind.

Design of Novel Scaffolds for Material Science Applications

The unique structural and electronic properties of the barbituric acid core make it an attractive building block for the design of novel materials. The presence of the allyl group in this compound provides a convenient handle for polymerization and incorporation into larger macromolecular structures.

Polymer Synthesis: The allyl group can participate in various polymerization reactions, such as free-radical polymerization, ring-opening metathesis polymerization (ROMP), and thiol-ene click chemistry. This could lead to the development of novel polymers with tailored properties, such as thermal stability, optical transparency, and biocompatibility. The barbiturate moiety, with its hydrogen bonding capabilities, could introduce self-assembly properties into these polymers.

Supramolecular Chemistry: The hydrogen bonding motifs of the barbituric acid ring can be exploited to construct well-defined supramolecular assemblies. The allyl group can be functionalized to introduce additional recognition sites, leading to the formation of complex and functional supramolecular architectures, such as gels, liquid crystals, and porous materials.

Functional Dyes and Sensors: Barbituric acid derivatives have been investigated for their potential as components of functional dyes and chemical sensors. The electronic properties of the barbiturate ring can be tuned by substitution at the 5-position. Future research could explore the synthesis of novel this compound derivatives with tailored photophysical properties for applications in sensing and imaging.

The table below outlines potential material science applications for this compound-derived scaffolds.

| Application Area | Design Strategy | Potential Properties |

| Polymers | Polymerization via the allyl group | Tunable mechanical and thermal properties, self-assembly |

| Supramolecular Materials | Hydrogen bonding and functionalized allyl groups | Gels, liquid crystals, porous frameworks |

| Functional Dyes | Modification of the barbiturate core and allyl side chain | Tunable absorption and emission, sensing capabilities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.